5-Chloro-1H-indole-3-carboximidoyl chloride,N-hydr
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Overview
Description
5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology.
Preparation Methods
The synthesis of 5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr involves several steps. One common method includes the reaction of 5-chloroindole with a suitable carboximidoyl chloride precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects in treating diseases .
Comparison with Similar Compounds
5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr can be compared with other indole derivatives such as:
- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
These compounds share similar chemical structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of 5-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr lies in its specific functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
(3Z)-5-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNVYWRUGHGCFP-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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